molecular formula C7H2Cl3F3O B6324155 3,4,5-Trichloro-(trifluoromethoxy)benzene CAS No. 1858250-54-0

3,4,5-Trichloro-(trifluoromethoxy)benzene

Cat. No.: B6324155
CAS No.: 1858250-54-0
M. Wt: 265.4 g/mol
InChI Key: FZHYMKGAIHYQJQ-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of three chlorine atoms and a trifluoromethoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This process involves the reduction of the compound in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas.

Industrial Production Methods: Industrial production of 3,4,5-Trichloro-(trifluoromethoxy)benzene may involve large-scale hydrogenolysis reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichloro-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical setup for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

3,4,5-Trichloro-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3,4,5-Trichloro-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the trifluoromethoxy group can influence the electron density of the benzene ring, affecting reactivity and stability. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    (Trifluoromethoxy)benzene: An aryl trifluoromethyl ether with similar properties but lacking the chlorine substituents

    3,4,5-Trichlorobenzotrifluoride: A compound with similar chlorine substitution but different functional groups.

Uniqueness: 3,4,5-Trichloro-(trifluoromethoxy)benzene is unique due to the combination of chlorine and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in pharmaceuticals and advanced materials.

Properties

IUPAC Name

1,2,3-trichloro-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHYMKGAIHYQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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